2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a brominated and tetrafluorinated phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2,3,5,6-tetrafluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Require a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.
Major Products
Substitution Reactions: Yield substituted phenyl derivatives.
Coupling Reactions: Produce biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of novel small-molecule drugs targeting various diseases, including cancer and neurodegenerative disorders.
Protein-Protein Interaction Studies: Incorporated into probes to study protein-protein interactions, providing insights into potential drug targets.
Material Science: Utilized in the development of organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in coupling reactions, forming stable carbon-carbon bonds. The boronic ester group interacts with palladium catalysts to facilitate these reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
Compared to similar compounds, 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of both the boronic ester and the brominated tetrafluorophenyl group. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
1111096-10-6 |
---|---|
Molecular Formula |
C12H12BBrF4O2 |
Molecular Weight |
354.93 g/mol |
IUPAC Name |
2-(4-bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H12BBrF4O2/c1-11(2)12(3,4)20-13(19-11)5-7(15)9(17)6(14)10(18)8(5)16/h1-4H3 |
InChI Key |
FWPCPWPEIQINBH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.